molecular formula C10H11FN4O2 B1194400 9-(2/',3/'-Dideoxy-2/'-fluoroarabinofuranosyl)purine CAS No. 132722-90-8

9-(2/',3/'-Dideoxy-2/'-fluoroarabinofuranosyl)purine

Cat. No.: B1194400
CAS No.: 132722-90-8
M. Wt: 238.22 g/mol
InChI Key: FDVQUYZZLFRUIS-MHYGZLNHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(2’,3’-Dideoxy-2’-fluoroarabinofuranosyl)purine is a synthetic nucleoside analog. It is structurally similar to naturally occurring nucleosides but has been modified to include a fluorine atom and lacks the 2’ and 3’ hydroxyl groups. This compound is of significant interest in medicinal chemistry due to its potential antiviral and anticancer properties .

Properties

CAS No.

132722-90-8

Molecular Formula

C10H11FN4O2

Molecular Weight

238.22 g/mol

IUPAC Name

[(2S,4S,5R)-4-fluoro-5-purin-9-yloxolan-2-yl]methanol

InChI

InChI=1S/C10H11FN4O2/c11-7-1-6(3-16)17-10(7)15-5-14-8-2-12-4-13-9(8)15/h2,4-7,10,16H,1,3H2/t6-,7-,10+/m0/s1

InChI Key

FDVQUYZZLFRUIS-MHYGZLNHSA-N

SMILES

C1C(OC(C1F)N2C=NC3=CN=CN=C32)CO

Isomeric SMILES

C1[C@H](O[C@H]([C@H]1F)N2C=NC3=CN=CN=C32)CO

Canonical SMILES

C1C(OC(C1F)N2C=NC3=CN=CN=C32)CO

Other CAS No.

132722-90-8

Synonyms

2'-F-ara-ddP
9-(2',3'-dideoxy-2'-fluoroarabinofuranosyl)purine

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2’,3’-Dideoxy-2’-fluoroarabinofuranosyl)purine typically involves the following steps:

Industrial Production Methods

Industrial production of 9-(2’,3’-Dideoxy-2’-fluoroarabinofuranosyl)purine follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

9-(2’,3’-Dideoxy-2’-fluoroarabinofuranosyl)purine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, which may have different biological activities and properties .

Scientific Research Applications

9-(2’,3’-Dideoxy-2’-fluoroarabinofuranosyl)purine has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(2’,3’-Dideoxy-2’-fluoroarabinofuranosyl)purine involves its incorporation into DNA or RNA, leading to chain termination. This compound targets viral polymerases and cellular enzymes, disrupting nucleic acid synthesis and inhibiting viral replication or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(2’,3’-Dideoxy-2’-fluoroarabinofuranosyl)purine is unique due to its specific structural modifications, which confer distinct biological activities and potential therapeutic applications .

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